LLY-283

Content Navigation

LLY-283 addresses the critical need for an orthogonal, SAM-competitive PRMT5 inhibitor with blood-brain barrier penetrance.

- Biochemical IC50: 22 nM (PRMT5:MEP50); cellular IC50: 25 nM (SmBB' methylation).

- Orally bioavailable; achieves CNS exposure for orthotopic glioblastoma models.

- Pair with inactive diastereomer LLY-284 for definitive phenotype-to-target linkage.

Avoid legacy substrate-competitive inhibitors that lack CNS access and mechanistic orthogonality.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

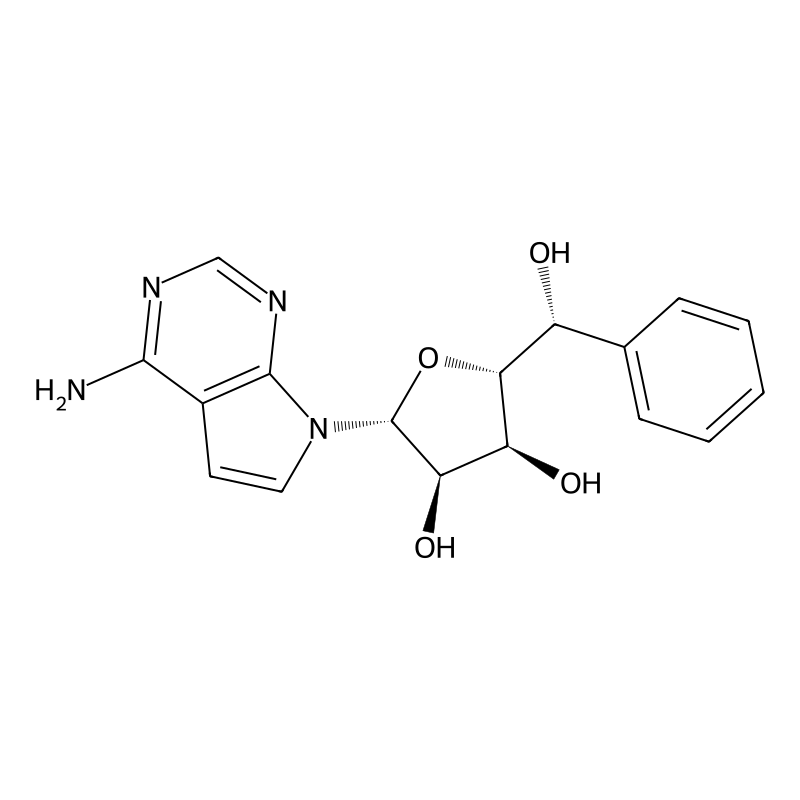

LLY-283 (CAS: 2040291-27-6) is a highly potent, selective, and orally bioavailable inhibitor of protein arginine methyltransferase 5 (PRMT5) [1]. Unlike earlier generations of PRMT5 inhibitors that compete with peptide substrates, LLY-283 acts as a cofactor-competitive probe by directly occupying the S-adenosylmethionine (SAM) binding pocket [1]. It demonstrates low-nanomolar biochemical potency (IC50 = 22 nM for the PRMT5:MEP50 complex) and highly efficient cellular activity (IC50 = 25 nM for SmBB' methylation) [1]. Due to its distinct binding mode, favorable pharmacokinetic profile, and confirmed blood-brain barrier (BBB) penetrance [2], LLY-283 serves as a critical procurement choice for researchers requiring robust in vivo performance, particularly in central nervous system (CNS) oncology models such as glioblastoma, and for orthogonal validation alongside substrate-competitive benchmarks.

Research Fit

References

- [1] Bonday, Z.Q., et al. "LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity." ACS Medicinal Chemistry Letters, 9(7), 612-617 (2018).

- [2] Sachamitr, P., et al. "PRMT5 inhibition disrupts splicing and stemness in glioblastoma." Nature Communications, 12(1), 979 (2021).

Substituting LLY-283 with generic or legacy PRMT5 inhibitors (such as EPZ015666 or GSK591) fundamentally alters the experimental mechanism of action [1]. Because legacy inhibitors are substrate-competitive, they do not probe the SAM-binding pocket, leading to divergent cellular responses and off-target profiles in complex epigenetic assays [1]. Furthermore, many standard PRMT5 inhibitors lack sufficient blood-brain barrier permeability, rendering them ineffective for in vivo central nervous system (CNS) applications [2]. Utilizing the exact LLY-283 chemotype is essential for SAM-competitive mechanistic studies, and procuring its specific inactive diastereomer, LLY-284, is strictly required to establish pure baseline control data without confounding structural variables [1].

Substitution Risk

References

- [1] Bonday, Z.Q., et al. "LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity." ACS Medicinal Chemistry Letters, 9(7), 612-617 (2018).

- [2] Sachamitr, P., et al. "PRMT5 inhibition disrupts splicing and stemness in glioblastoma." Nature Communications, 12(1), 979 (2021).

SAM-Competitive Binding Mechanism

LLY-283 is distinguished by its direct occupation of the SAM binding pocket, unlike standard benchmarks such as EPZ015666 and GSK591 which are substrate-competitive[1]. Crystallographic and kinetic data confirm LLY-283 binds the PRMT5:MEP50 complex with a Kd of 6 nM [1]. This cofactor-competitive mechanism provides an orthogonal method for PRMT5 inhibition, essential for researchers needing to isolate SAM-dependent pathways from peptide-substrate interactions[1].

| Evidence Dimension | Binding Mechanism |

| Target Compound Data | SAM-competitive (Cofactor pocket) |

| Comparator Or Baseline | EPZ015666 / GSK591 (Substrate-competitive) |

| Quantified Difference | Distinct binding site (Kd = 6 nM for LLY-283) |

| Conditions | Biochemical and crystallographic profiling (2.9 Å resolution) |

Procuring a SAM-competitive inhibitor is mandatory for orthogonal validation of PRMT5 targets when substrate-competitive inhibitors yield ambiguous results.

Diastereomeric Control for Assay Validation

For rigorous target validation and reproducible laboratory workflows, LLY-283 is paired with its diastereomer, LLY-284, which serves as a structurally matched negative control [1]. In biochemical assays evaluating PRMT5 enzymatic activity, LLY-283 exhibits an IC50 of 22 ± 3 nM, whereas LLY-284 is nearly 50-fold less active with an IC50 of 1074 ± 53 nM [1], [2]. This precise quantitative gap allows researchers to confidently attribute observed cellular phenotypes to PRMT5 inhibition rather than off-target chemotype toxicity, ensuring high assay reproducibility[1].

| Evidence Dimension | Biochemical PRMT5 Inhibition (IC50) |

| Target Compound Data | 22 ± 3 nM |

| Comparator Or Baseline | LLY-284 (1074 ± 53 nM) |

| Quantified Difference | ~49-fold reduction in potency |

| Conditions | In vitro PRMT5:MEP50 enzymatic assay |

Purchasing the exact LLY-283/LLY-284 pair guarantees a structurally identical negative control, which is a strict requirement for high-tier chemical probe validation.

Blood-Brain Barrier Penetrance in CNS Models

A critical procurement differentiator for LLY-283 is its established blood-brain barrier (BBB) penetrance, a property lacking in many first-generation PRMT5 inhibitors [1]. In orthotopic patient-derived xenograft (PDX) mouse models of glioblastoma, LLY-283 successfully crossed the BBB, significantly prolonging survival and disrupting RNA splicing in tumor cells [1]. This makes LLY-283 a highly indicated choice for in vivo neuro-oncology studies over non-penetrant alternatives [1].

| Evidence Dimension | In Vivo CNS Efficacy |

| Target Compound Data | Brain-penetrant; prolongs survival in orthotopic PDX models |

| Comparator Or Baseline | Standard PRMT5 inhibitors (often non-penetrant) |

| Quantified Difference | Enables direct in vivo targeting of intracranial tumors |

| Conditions | Orthotopic patient-derived glioblastoma xenograft (PDX) mouse models |

Buyers conducting neuro-oncology or CNS-focused epigenetic research must select LLY-283 to ensure therapeutic concentrations reach the brain tissue.

Direct Biochemical-to-Cellular Translation

A major challenge in epigenetic drug discovery workflows is the drop-off in potency when moving from cell-free to cell-based assays. LLY-283 demonstrates highly efficient cellular target engagement, reducing symmetric dimethylation of the spliceosomal protein SmBB' with an IC50 of 25 ± 1 nM in MCF7 cells[1]. This nearly perfectly mirrors its biochemical IC50 of 22 ± 3 nM[1]. This seamless in vitro to in cellulo translation ensures that procured quantities will perform predictably in complex cellular workflows without requiring massive dose escalations that risk off-target toxicity [1].

| Evidence Dimension | Potency Translation (Biochemical vs. Cellular IC50) |

| Target Compound Data | Cellular IC50 = 25 ± 1 nM |

| Comparator Or Baseline | Biochemical IC50 = 22 ± 3 nM |

| Quantified Difference | Near 1:1 translation ratio |

| Conditions | MCF7 cell line (48-72 hour treatment) vs. cell-free PRMT5:MEP50 assay |

The absence of a biochemical-to-cellular potency drop-off ensures that procured quantities will perform predictably in complex cell-based assays.

Orthogonal Target Validation in Epigenetics

Because LLY-283 is SAM-competitive, it is the ideal procurement choice for labs that have already screened substrate-competitive inhibitors (like GSK591) and need an orthogonal mechanism to validate PRMT5 as a therapeutic target without overlapping off-target effects [1].

Glioblastoma In Vivo Models

Due to its confirmed blood-brain barrier penetrance, LLY-283 is specifically indicated for researchers conducting in vivo efficacy studies in orthotopic glioblastoma (GBM) or other CNS malignancies, where standard PRMT5 inhibitors fail to achieve therapeutic exposure [2].

Spliceosome Regulation and Biomarker Discovery

LLY-283's potent inhibition of SmBB' methylation and subsequent disruption of RNA splicing makes it a highly effective chemical probe for transcriptomic studies identifying alternative splicing biomarkers in cancer stem cells [1], [2].

Chemical Probe Assays with Diastereomeric Controls

For high-impact publications and industrial assay validation, procuring LLY-283 alongside its inactive diastereomer (LLY-284) provides an unimpeachable experimental setup to definitively link observed phenotypes to PRMT5 inhibition [1].

Application Fit Matrix

References

- [1] Bonday, Z.Q., et al. "LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity." ACS Medicinal Chemistry Letters, 9(7), 612-617 (2018).

- [2] Sachamitr, P., et al. "PRMT5 inhibition disrupts splicing and stemness in glioblastoma." Nature Communications, 12(1), 979 (2021).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Explore Compound Types